molecular formula C9H15NOS B13273065 2-(2,5-Dimethylthiophen-3-YL)-2-methoxyethan-1-amine

2-(2,5-Dimethylthiophen-3-YL)-2-methoxyethan-1-amine

Cat. No.: B13273065
M. Wt: 185.29 g/mol
InChI Key: QNARGVOOMKXFSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dimethylthiophen-3-YL)-2-methoxyethan-1-amine is a synthetic organic compound featuring a thiophene core substituted with methyl groups at the 2 and 5 positions, and a 2-methoxyethylamine chain at the 3 position. The 2-aminothiophene scaffold is recognized as a privileged structure in medicinal chemistry and is a known pharmacophore found in compounds with a broad spectrum of reported biological activities, including antiviral, antibacterial, and antiproliferative properties . Compounds with similar structural motifs, such as those featuring a substituted thiophene ring, are frequently investigated as potential ligands for neurological targets . The incorporation of the 2-methoxyethylamine group is a common strategy in drug design to modulate the physicochemical properties of a molecule. This chemical is intended for research applications such as method development, analytical standards, and chemical synthesis. 2-(2,5-Dimethylthiophen-3-YL)-2-methoxyethan-1-amine is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

2-(2,5-dimethylthiophen-3-yl)-2-methoxyethanamine

InChI

InChI=1S/C9H15NOS/c1-6-4-8(7(2)12-6)9(5-10)11-3/h4,9H,5,10H2,1-3H3

InChI Key

QNARGVOOMKXFSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C(CN)OC

Origin of Product

United States

Preparation Methods

Electrophilic Substitution and Lithiation

One common approach involves the lithiation of 2,5-dimethylthiophene followed by electrophilic substitution to introduce aminoalkyl groups. This method leverages the electron-rich nature of the thiophene ring, which facilitates regioselective lithiation at the 3-position:

  • Lithiation Step:
    Using n-Butyllithium (n-BuLi) at low temperatures (−78°C) in an inert solvent such as tetrahydrofuran (THF), the thiophene ring is deprotonated at the 3-position, forming a lithio intermediate.

  • Electrophilic Quenching:
    The lithio intermediate reacts with electrophiles like methyl chloroformate or methyl iodide to introduce methyl groups at the 2- and 5-positions, yielding 2,5-dimethylthiophene.

Introduction of the Aminoethoxy Side Chain

The aminoethoxy group can be introduced via nucleophilic substitution:

  • Nucleophilic Addition:
    The lithio thiophene intermediate reacts with a suitable electrophile such as 2-chloroethyl methyl ether or 2-bromoethyl methyl ether to attach the methoxyethyl chain.

  • Amination Step:
    The terminal halide is then displaced with ammonia or a primary amine under nucleophilic substitution conditions, resulting in the aminoethoxy-functionalized thiophene derivative.

Multi-Step Synthesis via Building Blocks

Preparation of 2,5-Dimethylthiophene Intermediates

Based on recent research, a more controlled approach involves synthesizing 2,5-dimethylthiophene through halogenation and subsequent cross-coupling reactions:

Step Reagents & Conditions Description
1 Bromination with N-Bromosuccinimide (NBS) Selective bromination at the 3-position of thiophene
2 Cross-coupling reactions Suzuki or Stille coupling to introduce methyl groups at 2- and 5-positions

Functionalization to Incorporate the Ethoxy and Amine Groups

  • Alkylation of Thiophene Acetic Acid Derivatives:
    Starting from thiophene acetic acid, alpha-alkylation is performed using lithium diisopropylamide (LDA) and methyl iodide, as demonstrated in recent studies, to generate methylated intermediates.

  • Conversion to Methyl Ester:
    Methylation of the acid to methyl ester facilitates further modifications and separation of mono- and di-alkylated products.

  • Bromination and Sonogashira Coupling:
    Bromination of methylated intermediates followed by Sonogashira coupling introduces terminal alkynes, which are key for subsequent functionalization.

Introduction of the Amino Group

Reaction Conditions and Optimization

Parameter Typical Range Notes
Temperature −78°C to room temperature Critical for lithiation and Grignard reactions
Solvent THF, diethyl ether Inert solvents for organometallic reactions
Reagents n-Butyllithium, NBS, Pd catalysts For lithiation, halogenation, and cross-coupling
Catalysts Pd(PPh₃)₄, CuI For Sonogashira coupling

Research Discoveries and Data Tables

Recent studies, including those detailed in doctoral theses, have demonstrated the importance of reaction condition screening for optimizing yields:

Reaction Step Key Findings Yield Range References
Lithiation of thiophene Regioselectivity at 3-position Up to 85%
Bromination with NBS Selectivity influenced by solvent 60–75%
Cross-coupling (Suzuki) Effect of catalyst loading 65–80%
Alkylation of methyl ester Mono- vs. di-alkylation 50–70%

Chemical Reactions Analysis

2-(2,5-Dimethylthiophen-3-YL)-2-methoxyethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions are common for thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylthiophen-3-YL)-2-methoxyethan-1-amine involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiophene ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from analogs are critical to its physicochemical and pharmacological behavior. Below is a systematic comparison:

Structural Features
Compound Name Core Structure Key Substituents Functional Groups
2-(2,5-Dimethylthiophen-3-YL)-2-methoxyethan-1-amine Thiophene 2,5-dimethyl (thiophene); 2-methoxyethylamine Methoxy, amine
BOD (2-(2,5-Dimethoxy-4-methylphenyl)-2-methoxyethan-1-amine) Phenyl 2,5-dimethoxy-4-methyl (phenyl); 2-methoxyethylamine Methoxy, amine
2-(2,5-Dimethyl-1H-indol-3-YL)-N-(thiophen-2-YLmethyl)ethan-1-amine HCl Indole + Thiophene Dimethylindole; thiophenemethylamine Amine, indole, thiophene
2-{[(Thiophen-3-YL)methyl]sulfanyl}ethan-1-amine Thiophene Thiophene-3-ylmethyl sulfanyl Sulfanyl, amine

Key Observations :

  • Thiophene vs.
  • Substituent Positioning : The 2,5-dimethyl groups on the thiophene (vs. 2,5-dimethoxy-4-methyl on BOD’s phenyl) reduce steric hindrance and increase lipophilicity, which may enhance blood-brain barrier permeability .
  • Functional Groups : The methoxyethylamine side chain in the target compound and BOD contrasts with the sulfanyl group in ’s analog, affecting hydrogen-bonding capacity and solubility.
Pharmacological and Behavioral Comparisons
  • This contrasts with other phenethylamines (e.g., MDMA, MDPV), which show robust reinforcing effects .
  • Indole-Thiophene Hybrid (): The indole moiety may confer serotonin receptor affinity, while the thiophenemethyl group could modulate selectivity. No behavioral data are provided, but its hydrochloride salt form likely enhances bioavailability.
Physicochemical Properties
Property Target Compound BOD Indole-Thiophene Hybrid Sulfanyl Derivative
Molecular Weight ~220 g/mol (estimated) ~255 g/mol 320.88 g/mol 173.3 g/mol
Lipophilicity (logP) Moderate (thiophene + methyl) Higher (dimethoxy) High (indole + thiophene) Low (sulfanyl)
Solubility Moderate (amine + methoxy) Low (lipophilic aryl) Low (hydrochloride salt) High (polar sulfanyl)

Research Findings and Implications

  • Abuse Potential: Unlike BOD, the target compound’s thiophene core and methyl groups may enhance interactions with dopamine/norepinephrine transporters, warranting self-administration studies .
  • Hydrogen Bonding : The methoxy group may engage in weaker hydrogen bonds compared to BOD’s dimethoxy groups, affecting receptor binding kinetics .
  • Crystallographic Analysis : Tools like SHELX and ORTEP () could elucidate its conformational preferences, aiding in structure-activity relationship (SAR) studies.

Data Tables

Table 1: Structural Comparison of Key Analogs
Feature Target Compound BOD Indole-Thiophene Hybrid
Aromatic Core Thiophene Phenyl Indole + Thiophene
Key Substituents 2,5-dimethyl; methoxyethylamine 2,5-dimethoxy-4-methyl Dimethylindole; thiophenemethyl
Pharmacological Notes Unknown reinforcing effects Low abuse potential Potential serotonin affinity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,5-dimethylthiophen-3-YL)-2-methoxyethan-1-amine, and how can reaction conditions be optimized?

  • Methodology : Microwave-assisted synthesis is effective for similar thiophene derivatives. For example, chalcone intermediates can be synthesized via Claisen-Schmidt condensation under microwave irradiation, followed by cyclization with hydrazine derivatives (e.g., 2-hydrazinyl benzothiazole) . Optimize solvent polarity (e.g., DMSO for high yields) and reaction time to minimize side products. Monitor reaction progress using TLC or HPLC.

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic techniques?

  • Methodology :

  • Spectroscopy : Use IR to identify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹). Confirm regiochemistry via 1H^1H-NMR (e.g., coupling patterns for thiophene protons) and 13C^{13}C-NMR for carbon assignments .
  • Crystallography : Employ single-crystal X-ray diffraction with SHELXL for refinement. Use ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .

Q. What solvents are suitable for studying the compound’s physicochemical properties, and how does solvent polarity affect its optical behavior?

  • Methodology : Test solvents with varying polarity (n-hexane to DMSO). Measure UV-Vis and fluorescence spectra to observe red shifts in emission maxima as polarity increases. Calculate Stokes shifts and quantum yields to correlate solvent effects with π→π* transitions .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal lattice be analyzed, and what implications do they have for material design?

  • Methodology : Perform graph set analysis (as per Etter’s rules) on hydrogen-bonded motifs. Use SHELXL to refine hydrogen atom positions and Mercury software to visualize supramolecular architectures. Identify dominant motifs (e.g., R22(8)R_2^2(8) rings) to predict packing efficiency .

Q. What strategies resolve contradictions in experimental data, such as discrepancies between theoretical and observed NMR chemical shifts?

  • Methodology :

  • Computational Validation : Compare experimental 13C^{13}C-NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set). Adjust for solvent effects using PCM models.
  • Dynamic Effects : Consider tautomerism or conformational flexibility via variable-temperature NMR to detect exchange broadening .

Q. How can the compound’s interaction with biomolecular targets (e.g., enzymes) be systematically evaluated?

  • Methodology :

  • In vitro assays : Use MTT or Mosmann’s cytotoxicity assays to assess cell viability. Pair with molecular docking (AutoDock Vina) to predict binding affinities for receptors like serotonin transporters .
  • Surfactant studies : Investigate micelle-mediated interactions by titrating CTAB/SDS and monitoring fluorescence quenching to determine critical micelle concentrations (CMC) .

Q. What advanced techniques are recommended for analyzing stereoselective synthesis byproducts?

  • Methodology : Use chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) to separate enantiomers. Confirm configurations via X-ray crystallography or circular dichroism (CD). For diastereomers, employ NOESY NMR to assign spatial relationships .

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